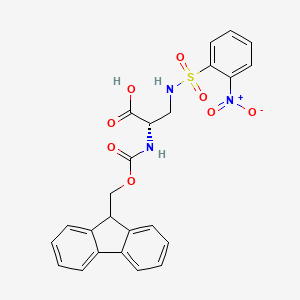
(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid is a useful research compound. Its molecular formula is C24H21N3O8S and its molecular weight is 511.51. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Fmoc-L-Dap(Ns)-OH belongs to a class of synthetic hydrogel-forming amphiphilic cationic peptides. These peptides can self-assemble and form hydrogels in aqueous solutions .
- The Fmoc-derivatives of these peptides exhibit gelation properties, making them suitable for tissue engineering applications. For instance, Fmoc-K3 hydrogel, which is rigid and robust, supports cell adhesion, survival, and duplication .
- These peptide-based hydrogels have advantages such as biocompatibility, tunability, and responsiveness to stimuli, making them promising materials for drug delivery and diagnostic tools .
- Amino acids and short peptides modified with the Fmoc group possess remarkable self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
- Fmoc-L-Dap(Ns)-OH, being an Fmoc-modified compound, can participate in self-assembly processes. Such self-assembling properties are relevant for designing bio-inspired materials, including scaffolds, nanomaterials, and drug carriers .
- The ability of Fmoc-L-Dap(Ns)-OH to form hydrogels makes it a potential candidate for cell cultivation and tissue engineering .
- Researchers have explored the use of Fmoc derivatives in imaging techniques, such as fluorescence imaging and contrast agents .
- Fmoc-L-Dap(Ns)-OH hydrogels could potentially serve as drug carriers, releasing therapeutic agents in a controlled manner .
Peptide-Based Hydrogels for Biomedical Applications
Bio-Inspired Materials and Self-Assembly
Cell Cultivation and Tissue Engineering
Optical Properties and Imaging
Drug Delivery Systems
Catalysis and Antibacterial Properties
Mécanisme D'action
Target of Action
Fmoc-L-Dap(Ns)-OH, also known as (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid, is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in the formation of functional materials .
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the methoxycarbonyl group . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-Dap(Ns)-OH are primarily related to the self-assembly of peptides . The compound can influence the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Pharmacokinetics
The compound’s self-assembly features and potential applications suggest that its adme properties could be influenced by factors such as the inherent hydrophobicity and aromaticity of the fmoc moiety .
Result of Action
The molecular and cellular effects of Fmoc-L-Dap(Ns)-OH’s action are primarily seen in its ability to promote the self-assembly of peptides . This can lead to the formation of functional materials with potential applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action, efficacy, and stability of Fmoc-L-Dap(Ns)-OH can be influenced by environmental factors. For instance, the pH of the environment can affect the compound’s ability to form hydrogels . Additionally, the presence of a hydrophobic environment, such as the inner micellar core or the aliphatic/aromatic interface of peptide nanostructures, can influence the compound’s fluorescence emission .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O8S/c28-23(29)20(13-25-36(33,34)22-12-6-5-11-21(22)27(31)32)26-24(30)35-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20,25H,13-14H2,(H,26,30)(H,28,29)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPDZSGJFJAFO-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

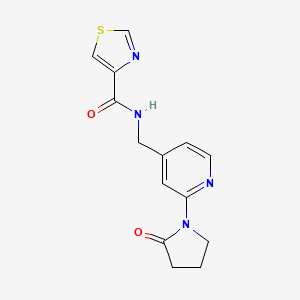
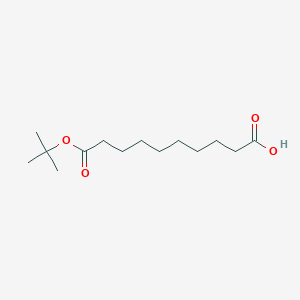
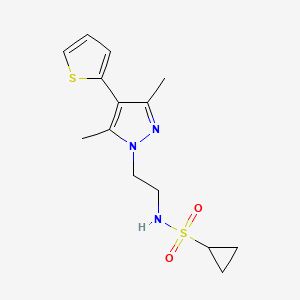
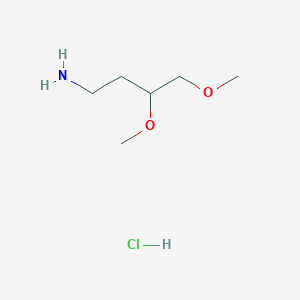
![(3r,5r,7r)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2763940.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2763944.png)
![2-(2-furyl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2763945.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2763946.png)
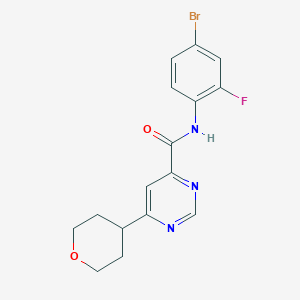
![5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2763950.png)
![1-Benzyl-2-[(4-chlorophenoxy)methyl]benzimidazole](/img/structure/B2763951.png)
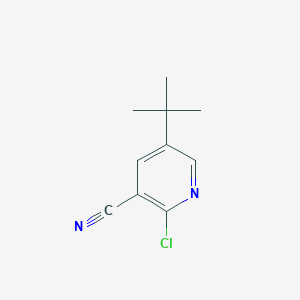
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2763954.png)